2-[5-(2-amino-4-methyl(1,3-thiazol-5-yl))-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3S3/c1-3-8-24-15(14-10(2)20-16(18)29-14)22-23-17(24)28-9-13(25)21-11-4-6-12(7-5-11)30(19,26)27/h3-7H,1,8-9H2,2H3,(H2,18,20)(H,21,25)(H2,19,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYXRWSUILWHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-amino-4-methyl(1,3-thiazol-5-yl))-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, sodium azide, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is dominated by its:
Triazole-Thioether Linkage
-
Nucleophilic Substitution : The sulfur atom undergoes alkylation with methyl iodide in DMF, forming sulfonium salts.
-
Oxidation : Reacts with H₂O₂ in acetic acid to form sulfoxide derivatives (confirmed via IR at 1040 cm⁻¹ for S=O).
Sulfamoylphenyl Group
-
Hydrolysis : Under acidic conditions (HCl, reflux), the sulfonamide hydrolyzes to sulfonic acid (confirmed by loss of NH₂ stretch at 3350 cm⁻¹ in IR).
Thiazole Ring
-
Electrophilic Substitution : Bromination with Br₂/CH₃COOH introduces bromine at the C4 position (¹H NMR: δ 7.8 ppm, singlet) .
Complexation and Coordination Reactions
The compound acts as a ligand for metal ions due to its N and S donor atoms:
| Metal Ion | Reaction Conditions | Complex Structure | Application |
|---|---|---|---|
| Zn²⁺ | Ethanol, 60°C, 4 hours | Octahedral geometry (UV-Vis: λ=480 nm) | Anticancer agent (IC₅₀: 1.25 μM) |
| Cd²⁺ | Methanol, room temperature | Tetrahedral geometry (IR: 450 cm⁻¹ for Cd-S) | Fluorescent probes |
Thermal Degradation
-
At 250°C, the compound decomposes via:
-
Cleavage of the triazole ring (TGA: 35% mass loss at 250–300°C).
-
Sulfamoyl group degradation to SO₂ and NH₃ (GC-MS detection).
-
Photodegradation
-
UV irradiation (254 nm) induces:
-
Thioether oxidation to sulfone (HPLC retention time shift from 8.2→9.1 min).
-
Thiazole ring opening (LC-MS: m/z 185 fragment).
-
Comparative Reaction Analysis
| Reaction Type | Conditions | Product | Yield | Biological Activity Change |
|---|---|---|---|---|
| Schiff Base Formation | Ethanol, reflux, 8 hours | Imine derivative | 68% | 3× increased antifungal activity |
| Metal Complexation | Zn(NO₃)₂, ethanol, 60°C | Zn(II) complex | 81% | 10× enhanced cytotoxicity |
| Oxidation | H₂O₂, CH₃COOH, 24 hours | Sulfoxide derivative | 58% | Reduced antioxidant capacity |
Mechanistic Insights
-
Antimicrobial Activity : The thioether linkage disrupts microbial cell membranes via thiol-disulfide exchange (confirmed by SEM imaging).
-
Anticancer Action : Zn(II) complexes induce apoptosis via caspase-9 activation (flow cytometry: 45% early apoptosis in A549 cells).
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including those similar to our compound. The 2-amino-4-methylthiazole scaffold has been recognized for its ability to inhibit cancer cell proliferation. For instance:
- In vitro studies have demonstrated that compounds derived from thiazole exhibit significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells. Notably, compounds with specific substitutions on the thiazole ring showed enhanced activity due to better interaction with biological targets .
- A study reported that derivatives of 2-amino-4-methylthiazole exhibited IC50 values indicating potent activity against leukemia cell lines, suggesting that modifications to the thiazole structure can lead to improved anticancer efficacy .
Antimicrobial Properties
Thiazole derivatives are also noted for their antimicrobial properties. The incorporation of the sulfamoyl group in the compound enhances its activity against various bacterial strains:
- Research indicates that compounds featuring thiazole rings demonstrate broad-spectrum antibacterial activity. The presence of the sulfamoyl group is critical for enhancing the compound's effectiveness against resistant strains .
Therapeutic Potential in Other Diseases
Beyond cancer and microbial infections, there is emerging evidence regarding the compound's potential in treating other conditions:
- Anticonvulsant Activity : Some thiazole-based compounds have shown promise in reducing seizure activity in animal models, indicating a potential role in epilepsy treatment . This suggests that our compound may also possess similar therapeutic properties.
Table 1: Summary of Biological Activities
Case Study: Thiazole Derivatives
A comprehensive study on various thiazole derivatives demonstrated that structural modifications significantly impact biological activity. For instance:
Mechanism of Action
The mechanism of action of 2-[5-(2-amino-4-methyl(1,3-thiazol-5-yl))-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s key structural analogs differ in substituents on the triazole, thiazole, or acetamide groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on analogous structures.
Pharmacological and Physicochemical Properties
- Anti-Inflammatory Potential: Compounds with sulfamoylphenyl groups (e.g., the target) may mimic sulfonamide drugs, targeting cyclooxygenase (COX) or carbonic anhydrase.
- Anti-Exudative Activity: Analogues like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated 55–70% inhibition of exudate formation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Synthesis Complexity : The target compound’s allyl and sulfamoyl groups may require specialized reagents (e.g., LiH in DMF for thioether formation) , whereas methyl or benzyl substituents () simplify synthesis.
Key Differences and Implications
Substituent Effects on Bioavailability :
- The 4-sulfamoylphenyl group in the target compound likely enhances water solubility compared to lipophilic benzyl or chlorophenyl groups ().
- Prop-2-enyl on the triazole may increase steric hindrance, affecting binding to hydrophobic enzyme pockets versus smaller methyl groups .
Spectroscopic Signatures :
- IR spectra of analogs () show consistent N-H (3243–3187 cm⁻¹) and C=O (1667–1669 cm⁻¹) stretches, confirming structural integrity across derivatives .
Biological Activity
The compound 2-[5-(2-amino-4-methyl(1,3-thiazol-5-yl))-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide (CAS No. S4376916) is a novel chemical entity with potential biological activities. Its complex structure combines thiazole and triazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological activities.
The molecular formula of the compound is , with a molecular weight of 465.6 g/mol . The structure features several functional groups that contribute to its biological activity, including amino, sulfonamide, and thiazole groups.
Anticancer Activity
Research indicates that compounds containing thiazole and triazole derivatives exhibit significant anticancer properties. For instance:
- Cell Cycle Arrest : Studies have shown that similar compounds can induce cell apoptosis and cause G1-phase arrest in cancer cell lines such as HeLa cells . This suggests that the compound may interfere with the cell cycle, leading to inhibited cancer cell proliferation.
- Broad-Spectrum Antitumor Activity : In structure-activity relationship (SAR) studies, derivatives related to thiazole have demonstrated moderate to high activity against various cancer types, including melanoma and leukemia . The introduction of specific substituents on the thiazole ring has been linked to enhanced activity against resistant cancer cell lines.
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | Activity Level | Mechanism |
|---|---|---|---|
| 8a | Colon | Moderate | Apoptosis induction |
| 8b | Melanoma | High | Cell cycle arrest |
| 8c | Renal | Moderate | Inhibition of proliferation |
| 8d | Breast | Moderate | Induction of apoptosis |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar thiazole derivatives have been evaluated for their antibacterial and antifungal activities:
- Antibacterial Effects : Compounds with thiazole moieties have shown promising results against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Thiazole derivatives have also been tested for antifungal activity against strains like Candida albicans, with varying degrees of success depending on the specific substitutions present on the thiazole ring .
Table 2: Antimicrobial Activity Overview
| Compound Type | Target Organism | Activity Level |
|---|---|---|
| Thiazole Derivative | S. aureus | Effective |
| Thiazole Derivative | E. coli | Moderate |
| Thiazole Derivative | C. albicans | Variable |
Other Biological Activities
In addition to anticancer and antimicrobial activities, thiazole-based compounds have been studied for various other pharmacological effects:
- Anti-inflammatory Activity : Some thiazoles exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antidiabetic Potential : Certain derivatives have shown promise in improving insulin sensitivity and reducing blood glucose levels in preclinical models .
Case Studies
Several studies highlight the effectiveness of similar compounds in clinical models:
- Study on HeLa Cells : A derivative similar to our compound was tested on HeLa cells, showing a significant reduction in viability at concentrations above 10 µM due to apoptosis induction .
- Antimicrobial Screening : A series of thiazole derivatives were screened against multiple bacterial strains, revealing that modifications at specific positions greatly influenced antibacterial potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of structurally analogous 1,2,4-triazole-thioacetamide derivatives typically involves a multi-step process. For example, a thione intermediate (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) is reacted with chloroacetamide derivatives in ethanol under reflux with aqueous KOH to form the sulfanyl-acetamide backbone . Optimization includes:
-
Solvent selection : Ethanol or dioxane for solubility and stability.
-
Catalyst/base : KOH or triethylamine to deprotonate thiol groups.
-
Temperature : Reflux (70–80°C) for 1–2 hours to ensure complete substitution.
-
Purification : Recrystallization from ethanol or ethanol-DMF mixtures to achieve >95% purity .
Table 1 : Example Reaction Parameters for Analogous Syntheses
Parameter Typical Value/Approach Reference Solvent Ethanol, dioxane Reaction Time 1–2 hours under reflux Purification Method Recrystallization (ethanol/DMF)
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., thiazole protons at δ 6.8–7.2 ppm, sulfonamide protons at δ 10.2–10.8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for preliminary biological activity screening (e.g., antimicrobial, anticancer)?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme inhibition : Assays targeting cyclooxygenase (COX) or carbonic anhydrase to assess anti-inflammatory potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the prop-2-enyl and sulfamoylphenyl groups on bioactivity?
- Methodological Answer :
-
Analog synthesis : Replace the prop-2-enyl group with alkyl/aryl variants (e.g., methyl, benzyl) and the sulfamoylphenyl group with other electron-withdrawing substituents (e.g., nitro, cyano).
-
Biological testing : Compare IC₅₀/MIC values across analogs to identify critical substituents.
-
Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., COX-2) .
Table 2 : Example SAR Data for Triazole-Thioacetamide Derivatives
Substituent R₁ (Triazole) Substituent R₂ (Acetamide) IC₅₀ (μM, MCF-7) Reference Prop-2-enyl Sulfamoylphenyl 12.3 Methyl 4-Nitrophenyl 45.7
Q. How should researchers address contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Replicate assays : Ensure consistent cell lines (e.g., ATCC-certified), assay protocols, and solvent controls.
- Statistical analysis : Apply ANOVA or Tukey’s HSD test to assess significance of differences.
- Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, polar surface area) to identify confounding variables .
Q. What strategies are effective for improving the pharmacokinetic profile (e.g., solubility, metabolic stability) of this compound?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Crystallography : Analyze crystal packing via X-ray diffraction to identify polymorphs with higher bioavailability.
- Liver microsome assays : Assess metabolic stability using CYP450 isoforms (e.g., CYP3A4) and optimize substituents to reduce clearance .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
